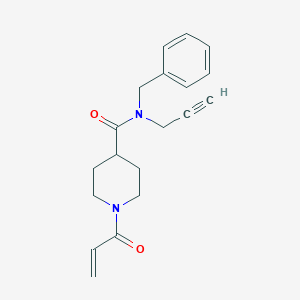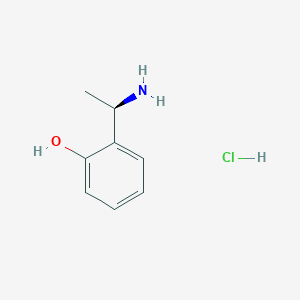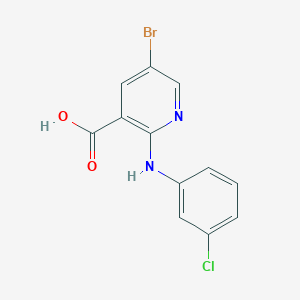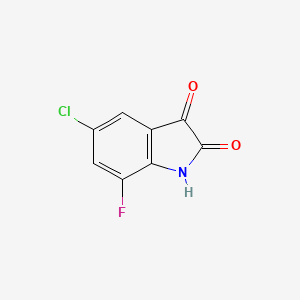
2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide" is a derivative that falls within the class of thiadiazole benzamides. Thiadiazole and benzamide moieties are known for their significant biological properties, including anticancer activity. The compound of interest is structurally related to the derivatives synthesized in the studies provided, which include various substituted benzamide and thiadiazole functionalities .
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. A solvent-free synthesis under microwave irradiation was employed to create a series of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides, which suggests that a similar approach could be used for the synthesis of the compound . Additionally, the synthesis of related thiadiazole derivatives from thiobenzamides and methyl bromocyanoacetate has been reported to proceed rapidly and with high purity, indicating that the bromine substituent plays a key role in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of thiadiazole benzamide derivatives is characterized by the presence of a thiadiazole ring attached to a benzamide moiety. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . The X-ray structure characterization of similar antipyrine derivatives has been performed, revealing that these compounds crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole benzamides is influenced by the presence of the thiadiazole ring and the substituents attached to it. The bromine atom in the compound of interest suggests potential for further chemical transformations, such as nucleophilic substitution reactions. The synthesis of related compounds has demonstrated the reactivity of aryl thioamides with bromo-containing reagents, leading to the formation of thiadiazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole benzamides are determined by their molecular structure. The presence of the thiadiazole ring and the benzamide group contributes to the compound's potential biological activity, as seen in the evaluation of similar compounds for anticancer activity . The synthesized compounds in the studies showed good oral drug-like behavior based on ADMET properties, which could be relevant for the compound . The solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds and electrostatic energy contributions are significant in their stabilization .
Applications De Recherche Scientifique
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles
Compounds like 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, which contain thiadiazole, urea, and benzothiazole groups, have been identified to possess a broad spectrum of biological activities. These compounds, due to their physicochemical properties, play a crucial role in medicinal chemistry, serving as potential therapeutic agents. The synthesis methodologies of these compounds, dating from 1935 to present times, highlight their versatility and potential for creating pharmacophores with a variety of substituents. This review provides a comprehensive insight into the chemical reactions involved in producing such compounds, underscoring their utility in designing new drugs with significant biological activities (Rosales-Hernández et al., 2022).
Recent Progress in Biological Activities of Synthesized Phenothiazines
Research on phenothiazine derivatives, which share structural similarities with thiadiazoles, demonstrates promising antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities. These activities are attributed to the compounds' ability to interact with biological systems through various mechanisms, including the pharmacophoric substituent's interaction and the multicyclic ring system's intercalation into DNA. This review emphasizes the potential of phenothiazine core as a potent pharmacophoric moiety, suggesting the vast therapeutic applications of such compounds (Pluta et al., 2011).
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives
Benzothiazole, another core structure related to 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, is highlighted for its extensive application in creating bioactive heterocycles. The nucleus of benzothiazole is pivotal in numerous biologically active compounds and drugs, demonstrating a wide range of therapeutic activities, including antimicrobial, analgesic, antitubercular, and antiviral effects. The review discusses the evolution of benzothiazole derivatives as potent drugs, underlining the structural basis for their biological activities and their significance in drug development (Sumit et al., 2020).
Therapeutic Potential of Benzothiazoles: A Patent Review
This review focuses on benzothiazole derivatives' therapeutic applications, particularly as antimicrobial, analgesic, anti-inflammatory, and antitumor agents. The structural simplicity and synthetic versatility of benzothiazole-based compounds are crucial in the development of new chemotherapeutic agents. The review underscores the increasing importance of the benzothiazole nucleus in drug discovery, providing insights into the ongoing efforts to harness these compounds for medical applications (Kamal et al., 2015).
Propriétés
IUPAC Name |
2-bromo-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-7(2)18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZQHQZBZJJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)
![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)
![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)

![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)
![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)


![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)
![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)
![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)